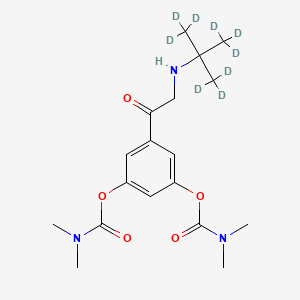

1-Keto Bambuterol-d9

Description

Contextualization of Bambuterol (B1223079) as a Prodrug and its Metabolic Landscape

Bambuterol is a long-acting beta-2 adrenoceptor agonist (LABA) used in the management of asthma. wikipedia.orgnih.gov It functions as a prodrug, meaning it is administered in an inactive form and is then metabolized within the body to produce the active therapeutic agent, terbutaline (B1683087). drugbank.compatsnap.comresearchgate.net This conversion is primarily carried out by the enzyme butyrylcholinesterase, which is found in the plasma and liver. drugbank.comtaylorandfrancis.comnih.gov

The metabolic pathway of bambuterol is complex, involving both hydrolysis and oxidation. e-lactancia.org After oral administration, bambuterol is absorbed from the gastrointestinal tract and undergoes slow metabolism to terbutaline. patsnap.comtaylorandfrancis.com This slow conversion contributes to the prolonged duration of action of the drug. patsnap.comnih.gov The metabolic process also involves the formation of several intermediate metabolites. nih.gov One such metabolite is 1-Keto Bambuterol, which is considered an impurity of bambuterol. smolecule.com

Fundamental Principles and Significance of Stable Isotope Labeled Analogs in Drug Metabolism Studies

Stable isotope labeled (SIL) analogs, such as deuterated compounds, are crucial in drug metabolism and pharmacokinetic (DMPK) studies. clearsynth.comacanthusresearch.com The fundamental principle behind their use lies in the fact that the substitution of hydrogen with deuterium (B1214612) results in a molecule with a higher mass but nearly identical chemical properties to the unlabeled counterpart. wikipedia.orgacanthusresearch.com This subtle change in mass allows for the easy differentiation and quantification of the labeled compound from its endogenous or unlabeled forms using mass spectrometry (MS). scioninstruments.comcaymanchem.com

The significance of SIL analogs in drug metabolism studies is multifaceted:

Tracing Metabolic Pathways: They serve as tracers to elucidate the metabolic fate of a drug, helping to identify and quantify its various metabolites. clearsynth.comsmolecule.com

Internal Standards in Bioanalysis: SIL compounds are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. scioninstruments.comscispace.com They co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to more accurate and precise quantification. scispace.com

Improving Pharmacokinetic Profiles: The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. juniperpublishers.com This "kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration, potentially leading to improved pharmacokinetic properties, such as a longer half-life and increased bioavailability. wikipedia.orgresearchgate.netnih.gov

Assessing Bioavailability and Bioequivalence: SIL analogs are used in studies to determine the fraction of an administered drug that reaches the systemic circulation and to compare the bioavailability of different formulations of the same drug.

Role of 1-Keto Bambuterol-d9 as a Stable Isotope Labeled Compound in Research

1-Keto Bambuterol-d9 is the deuterated analog of 1-Keto Bambuterol. smolecule.com It serves as a stable isotope-labeled internal standard for the quantification of 1-Keto Bambuterol, an impurity and metabolite of bambuterol. smolecule.compharmaffiliates.com The nine deuterium atoms on the tert-butyl group provide a significant mass shift, allowing for its clear distinction from the unlabeled form in mass spectrometric analysis. pharmaffiliates.com

In research, 1-Keto Bambuterol-d9 is primarily used in:

Quantitative Bioanalysis: As an internal standard in methods developed to measure the levels of 1-Keto Bambuterol in biological matrices such as plasma and urine. This is crucial for understanding the metabolic profile of bambuterol and for quality control of the drug product.

Metabolic Studies: To investigate the formation and further metabolism of the keto-metabolite of bambuterol. smolecule.com By using the deuterated standard, researchers can accurately trace and quantify this specific metabolic pathway.

Historical Perspectives on Metabolite Identification and Quantitative Bioanalysis Methodologies

The field of bioanalysis, the quantitative measurement of drugs and their metabolites in biological fluids, has evolved significantly over the decades. tandfonline.comwikipedia.org Early methods in the early 20th century were often non-specific colorimetric assays that could not distinguish between the parent drug and its metabolites. tandfonline.comwikipedia.org The advent of pharmacokinetics in the 1930s spurred the need for more specific analytical techniques. tandfonline.comwikipedia.org

The development of chromatographic techniques in the 1940s and 1950s, such as paper and thin-layer chromatography, provided the means to separate drugs from their metabolites. tandfonline.com Gas chromatography (GC) became widely used in the 1950s, followed by high-performance liquid chromatography (HPLC) in the 1960s and 1970s, offering improved separation and sensitivity. researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) in more recent times has revolutionized quantitative bioanalysis. bioanalysis-zone.com This technique offers high sensitivity, selectivity, and the ability to analyze a wide range of compounds. The first formal guidelines for bioanalytical method validation were established in a 1990 workshop co-sponsored by the American Association of Pharmaceutical Scientists (AAPS) and the US Food and Drug Administration (FDA), which defined key parameters such as accuracy, precision, selectivity, and stability. actapharmsci.com The use of stable isotope-labeled internal standards, like 1-Keto Bambuterol-d9, has become an integral part of modern, robust, and reliable quantitative bioanalytical methods. scispace.com

Structure

3D Structure

Properties

Molecular Formula |

C18H27N3O5 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]acetyl]phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3/i1D3,2D3,3D3 |

InChI Key |

TWHUHQNUVSCRPV-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Bambuterol Metabolites, Including 1 Keto Bambuterol D9

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The defining feature of 1-Keto Bambuterol-d9 is the presence of nine deuterium atoms on the N-tert-butyl group. The most efficient and unambiguous strategy for achieving this specific labeling is to utilize a pre-labeled building block, or synthon, during the chemical synthesis.

For this compound, the key deuterated synthon is tert-butylamine-d9 ((CD₃)₃CNH₂). This commercially available reagent ensures that the deuterium atoms are stably incorporated into the final molecule with high isotopic purity. sigmaaldrich.com The synthesis of the target molecule then involves reacting this deuterated amine with a suitable non-deuterated precursor that already contains the keto-functionalized and carbamoylated phenyl ring. This "building block" approach prevents the need for non-selective and often harsh hydrogen-deuterium exchange reactions on the final molecule, which could compromise structural integrity or lead to incomplete labeling. hwb.gov.in By incorporating tert-butylamine-d9, the deuterium label is introduced at a specific, non-metabolically active site (relative to the primary oxidation), making it an ideal internal standard.

Chemical Synthesis Pathways for Keto Derivatives of Bambuterol (B1223079)

While a direct, single-pot synthesis for 1-Keto Bambuterol-d9 is not extensively published, its structure allows for logical synthetic routes based on established organic chemistry principles. Two primary plausible pathways exist:

Oxidation of Bambuterol-d9: The most common laboratory-scale approach to obtaining a deuterated metabolite is to first synthesize the deuterated parent drug and then subject it to selective chemical oxidation. researchgate.netresearchgate.net This pathway would begin with the synthesis of Bambuterol-d9, likely by reacting 1-(3,5-bis(dimethylcarbamoyloxy)phenyl)-2-bromoethanone with tert-butylamine-d9, followed by reduction of the resulting keto-amine intermediate. The purified Bambuterol-d9, which contains a secondary alcohol (a β-hydroxy amine), can then be oxidized to the corresponding ketone (1-Keto Bambuterol-d9). rsc.orgfiveable.me Reagents such as manganese oxides or other mild oxidants are suitable for converting secondary alcohols to ketones without cleaving the adjacent amine or carbamate groups. nih.gov

Direct Amination of a Keto Precursor: An alternative route involves the reaction of a bromoacetophenone precursor directly with tert-butylamine-d9. A relevant precedent is the synthesis of D9-clenbuterol hydrochloride, where 4-amino-α-bromo-3,5-dichloroacetophenone is reacted with D9-tert-butylamine to form the α-amino ketone structure. patsnap.com Applying this logic, a precursor such as 1-(3,5-bis(dimethylcarbamoyloxy)phenyl)-2-bromoacetophenone could be directly reacted with tert-butylamine-d9. This reaction would yield 1-Keto Bambuterol-d9 directly, as outlined in the reaction scheme below.

| Reactant A | Reactant B | Product |

| 1-(3,5-bis(dimethylcarbamoyloxy)phenyl)-2-bromoacetophenone | tert-Butylamine-d9 | 1-Keto Bambuterol-d9 |

This method is highly convergent and effectively installs the deuterated side chain onto the functionalized aromatic core in a single step.

Enzymatic and Biocatalytic Approaches in Deuterated Compound Generation

Nature's catalysts—enzymes—provide a highly selective means of producing drug metabolites. Biocatalytic methods can generate 1-Keto Bambuterol-d9 by mimicking the metabolic oxidation that occurs in vivo. This approach typically involves incubating the deuterated parent drug, Bambuterol-d9 , with a biological system containing the appropriate oxidative enzymes. researchgate.net

These systems can include:

Isolated Enzymes: Enzymes such as monoamine oxidase (MAO) or cytochrome P450 (CYP) isoforms are known to oxidize phenylethanolamine structures. nih.gov Using purified enzymes allows for high specificity and cleaner reaction profiles.

Microbial Biotransformation: Whole-cell systems, such as specific strains of bacteria or fungi, can be used to perform the desired oxidation. These microbes express a range of oxidative enzymes and can convert the deuterated substrate into the desired keto metabolite.

This biocatalytic route is particularly advantageous for producing metabolites with the correct stereochemistry and for avoiding the use of potentially harsh chemical reagents that could degrade the sensitive carbamate functional groups.

Isotopic Labeling Techniques for Metabolite Synthesis and Tracing

General isotopic labeling techniques are fundamental to the synthesis of deuterated compounds. While the use of a labeled synthon like tert-butylamine-d9 is preferred for its precision, other methods are also employed in deuteration chemistry. acs.org

Hydrogen/Deuterium (H/D) Exchange: This technique involves exchanging hydrogen atoms for deuterium atoms on a substrate molecule. hwb.gov.inresearchgate.net The exchange is often catalyzed by metals like palladium or ruthenium and uses deuterium oxide (D₂O) as the deuterium source. nih.gov D₂O can serve as a solvent or a co-solvent, providing a reservoir of deuterium atoms for incorporation into the molecule. acs.org While powerful, H/D exchange can sometimes lack site-specificity and is generally not effective for creating the robust, perdeuterated tert-butyl group found in 1-Keto Bambuterol-d9.

Use of D₂O as a Deuterium Source: Deuterium oxide is the most common and cost-effective source of deuterium. nih.gov It can be used directly in H/D exchange reactions or to generate other deuterated reagents in situ. For example, the reaction of aluminum with D₂O can produce deuterium gas (D₂), which can then be used in catalytic deuteration reactions. researchgate.net

For tracing studies, the stability of the C-D bond is paramount. The deuterium atoms in 1-Keto Bambuterol-d9 are attached to primary carbons and are not subject to exchange under typical physiological or analytical conditions, making it an excellent tracer. acs.org

Analytical Confirmation of Deuteration and Structural Integrity

Once synthesized, the identity, purity, and isotopic distribution of 1-Keto Bambuterol-d9 must be rigorously confirmed. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard for this validation. hwb.gov.in

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and the degree of deuteration. For 1-Keto Bambuterol-d9, high-resolution mass spectrometry would confirm the expected molecular mass, which is nine mass units higher than its non-deuterated counterpart (an M+9 shift). This confirms that nine hydrogen atoms have been successfully replaced by deuterium. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the exact location of the deuterium atoms. nih.gov

¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-Keto Bambuterol-d9 would be expected to show a complete absence of the characteristic singlet peak for the tert-butyl protons. The presence of all other expected proton signals (aromatic, methylene, etc.) confirms that the core structure is intact. wiley.com

²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium signal, confirming its presence and chemical environment. mdpi.com

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show the characteristic signal for the carbonyl carbon of the ketone group, confirming the oxidation state. The carbon signals of the deuterated tert-butyl group will appear as multiplets due to C-D coupling and will have a characteristic upfield isotope shift.

This dual-pronged analytical approach ensures that the synthesized molecule is indeed 1-Keto Bambuterol-d9, with the correct structure and the specified level of isotopic enrichment.

| Analytical Technique | Purpose for 1-Keto Bambuterol-d9 Analysis | Expected Result |

| Mass Spectrometry (MS) | Confirm molecular weight and degree of deuteration. | Molecular ion peak is 9 mass units higher than the non-deuterated standard (M+9). |

| ¹H NMR | Confirm site-specific deuteration and structural integrity. | Absence of the tert-butyl proton signal; presence of all other structural protons. |

| ²H NMR | Directly detect the incorporated deuterium. | A signal corresponding to the chemical environment of the tert-butyl-d9 group. |

| ¹³C NMR | Confirm the keto functional group and overall structure. | Presence of a carbonyl peak; characteristic multiplets for the deuterated carbon atoms. |

Advanced Analytical Techniques for Detection and Quantification of 1 Keto Bambuterol and Its Deuterated Analog

Mass Spectrometry-Based Platforms for Stable Isotope Dilution Analysis

Stable Isotope Dilution (SID) analysis is a gold-standard quantitative technique in mass spectrometry, renowned for its high accuracy and precision. nih.govrsc.org The methodology involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, 1-Keto Bambuterol-d9—to the sample at an early stage of the preparation process. This labeled compound serves as an internal standard. researchgate.net

Because the deuterated standard is chemically identical to the endogenous analyte, it exhibits the same behavior during sample extraction, cleanup, derivatization, and ionization. nih.gov Any sample loss or variability that occurs during the analytical workflow affects both the analyte and the internal standard equally. By measuring the ratio of the response of the native analyte to the labeled internal standard, it is possible to accurately calculate the concentration of the analyte, effectively correcting for procedural losses and matrix effects. This approach provides the highest possible analytical specificity for quantitative determinations. nih.gov The use of deuterium-labeled bambuterol (B1223079) as an internal standard has been documented in gas chromatography/chemical ionization mass spectrometry analyses. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of drugs and their metabolites in biological fluids. nih.govnih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Several validated LC-MS/MS methods have been developed for the analysis of bambuterol and its metabolites in human plasma and urine. nih.govnih.gov These methods typically involve a simple liquid-liquid extraction for sample preparation, followed by analysis on a C18 column to separate the analyte from other matrix components. nih.govnih.gov Detection is achieved using a triple quadrupole tandem mass spectrometer, often operating in the positive electrospray ionization mode. nih.govnih.gov The high sensitivity of this technique allows for very low limits of quantification, often in the picogram per milliliter (pg/mL) range, making it suitable for detailed research studies. nih.govsigmaaldrich.com For instance, a sensitive method for R-bambuterol achieved a lower limit of quantification (LLOQ) of 10.00 pg/mL in plasma. nih.gov

| Parameter | Study 1 nih.gov | Study 2 nih.gov | Study 3 nih.gov |

| Matrix | Human Plasma | Rat Plasma | Human Plasma & Urine |

| Chromatography Column | Zorbax SB C18 | Teicoplanin Chiral | C18 |

| Extraction Method | Liquid-Liquid | Liquid-Liquid | Liquid-Liquid |

| LLOQ (Plasma) | 0.05 ng/mL | 1 ng/mL | 10.00 pg/mL |

| Linear Range (Plasma) | 0.05-4.0 ng/mL | 1-800 ng/mL | N/A |

Ultra-High Performance Liquid Chromatography (UPLC), when coupled with tandem mass spectrometry (UPLC-MS/MS), represents a significant advancement over conventional LC-MS/MS. UPLC systems utilize columns with smaller particle sizes, which allows for higher mobile phase flow rates, resulting in faster analysis times and improved chromatographic resolution and sensitivity. nih.govpharmrxiv.de

A UPLC-MS/MS method has been successfully developed for the enantioselective analysis of bambuterol in human plasma. nih.gov This method demonstrated a significantly reduced separation time of only 3 minutes while achieving a lower limit of quantification of 2.5 pg/mL. nih.gov The enhanced speed makes UPLC-MS/MS particularly suitable for high-throughput analysis without compromising analytical performance. nih.gov Furthermore, UPLC methods have been validated for the simultaneous estimation of bambuterol hydrochloride along with other compounds in bulk drug and formulation contexts, demonstrating linearity and high recovery rates. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds. mdpi.comscielo.br Unlike LC-MS, which analyzes compounds in the liquid phase, GC-MS requires analytes to be thermally stable and volatile. For non-volatile compounds like bambuterol, a chemical derivatization step is necessary to increase their volatility before they can be analyzed by GC. researchgate.net

One documented approach for bambuterol analysis involves isolation from plasma or urine by solid-phase extraction, followed by derivatization to form its trimethylsilyl (B98337) derivative. researchgate.net The analysis is then performed by GC coupled with chemical ionization mass spectrometry, using ammonia (B1221849) as the reagent gas. researchgate.net While GC-MS is a powerful tool, especially for identifying unknown compounds due to extensive spectral libraries, the requirement for derivatization can add complexity and time to the sample preparation workflow compared to LC-MS/MS methods for this specific analyte. mdpi.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scan mode used in tandem mass spectrometry, particularly on triple quadrupole (QQQ) instruments. springernature.comcuni.cz It is the cornerstone of quantitative analysis for many LC-MS/MS applications involving bambuterol. nih.govnih.govsigmaaldrich.com

In an MRM experiment, the first quadrupole (Q1) is set to act as a mass filter, allowing only ions with a specific mass-to-charge ratio (m/z) of the parent molecule (the "precursor ion") to pass through. cuni.cz These selected ions then travel into the second quadrupole (Q2), which functions as a collision cell where they are fragmented by collision with an inert gas. The resulting fragments are then sent to the third quadrupole (Q3), which is also set to filter for a specific m/z of a characteristic fragment ion (the "product ion"). cuni.cz

This process of selecting a specific precursor ion and a specific product ion is known as a "transition." By monitoring one or more of these highly specific transitions, the instrument can detect the target analyte with exceptional selectivity, even in a complex biological matrix. cuni.cz This two-stage mass filtering significantly reduces chemical noise and matrix interference, leading to a much-improved signal-to-noise ratio and, consequently, lower detection limits. cuni.cz

| Stage | Quadrupole | Function | Outcome |

| Selection | Q1 | Mass Filter | Isolates the 1-Keto Bambuterol precursor ion from all other ions. |

| Fragmentation | Q2 | Collision Cell | Fragments the precursor ion into smaller product ions. |

| Detection | Q3 | Mass Filter | Isolates a specific, characteristic product ion for detection. |

The ionization source is a critical component of the mass spectrometer, responsible for converting neutral analyte molecules into gas-phase ions that can be manipulated by electric and magnetic fields. osu.edu For the analysis of compounds like bambuterol, electrospray ionization (ESI) is the most commonly employed technique. nih.govnih.govnih.gov

ESI is a "soft" ionization method that generates charged droplets by applying a high voltage to a liquid stream. osu.edu As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process is gentle and typically results in protonated molecular ions ([M+H]+) with minimal fragmentation, making it ideal for quantitative analysis of polar molecules. nih.gov

Beyond ESI, a range of advanced ionization techniques have been developed. These include ambient ionization methods like Desorption Electrospray Ionization (DESI) and plasma-based techniques, which can analyze samples directly from their native environment with minimal preparation. osu.edu Other methods, such as Secondary Ion Mass Spectrometry (SIMS) and Laser Desorption Ionization (LDI), offer high surface sensitivity and spatial resolution. frontiersin.org While not commonly reported for 1-Keto Bambuterol analysis, these advanced techniques are continually expanding the capabilities of mass spectrometry.

Chromatographic Separation Strategies for Complex Biological Matrices

Effective separation of the target analyte from endogenous components in complex biological matrices like plasma and urine is critical to minimize ion suppression and ensure accurate quantification. nih.govsigmaaldrich.com This is achieved through a combination of robust sample preparation and efficient chromatographic separation.

Sample Preparation: The initial step involves extracting the analyte from the biological sample. Two primary methods are used for bambuterol:

Liquid-Liquid Extraction (LLE): This is a common and effective technique where the aqueous sample is mixed with an immiscible organic solvent, such as ethyl acetate. nih.govsigmaaldrich.com The analyte partitions into the organic phase, which is then separated, evaporated, and reconstituted in a suitable solvent for injection.

Solid-Phase Extraction (SPE): This method uses a solid sorbent material packed into a cartridge to retain the analyte while the matrix components are washed away. researchgate.net The analyte is then eluted with a small volume of solvent.

To prevent the enzymatic degradation of bambuterol in plasma samples during processing, a cholinesterase inhibitor, such as neostigmine (B1678181) metilsulfate, is often added immediately after collection. nih.gov

Chromatographic Separation: Once extracted, the sample is injected into a liquid chromatography system.

Reversed-Phase Chromatography: The most common approach utilizes a nonpolar stationary phase, such as a C18 column. nih.gov A polar mobile phase, typically a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier like ammonium (B1175870) acetate, is used to elute the compounds. nih.govnih.gov

Chiral Chromatography: To separate the enantiomers (different spatial arrangements) of bambuterol, specialized chiral columns are required. sigmaaldrich.comnih.gov Columns such as Chiralpak AD and Astec Chirobiotic T have been successfully used for the enantioselective separation of bambuterol and its metabolites. sigmaaldrich.comnih.gov

These strategies ensure that a clean, concentrated sample of the analyte is delivered to the mass spectrometer, enabling sensitive and reliable detection.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and retention of polar and hydrophilic compounds that are often poorly retained by traditional reversed-phase liquid chromatography (RPLC). thermofisher.comresearchgate.net Due to the polar nature of many drug metabolites, HILIC offers significant advantages for their analysis. researchgate.net The retention mechanism in HILIC is complex, involving partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. researchgate.netchromatographyonline.com This approach provides orthogonal selectivity compared to RPLC, making it an invaluable tool for comprehensive metabolite profiling. chromatographyonline.com

For the analysis of polar metabolites like 1-Keto Bambuterol, HILIC provides several key benefits:

Enhanced Retention: Polar analytes are more strongly retained than in RPLC, allowing for better separation from non-polar matrix components. researchgate.net

Increased Sensitivity in Mass Spectrometry (MS): The high organic content of the mobile phase used in HILIC facilitates more efficient desolvation and ionization in the MS source, often leading to a significant improvement in sensitivity. thermofisher.com

Compatibility with Sample Preparation: Samples extracted using high organic solvents can often be directly injected without the risk of peak distortion, improving throughput. researchgate.net

The choice of stationary phase is critical in HILIC method development. Common stationary phases include bare silica (B1680970) and silica bonded with polar functional groups such as amide, diol, or zwitterionic moieties. researchgate.netchromatographyonline.com The selection depends on the specific properties of the analyte.

Table 1: Comparison of HILIC and Reversed-Phase Liquid Chromatography for Polar Metabolite Analysis

| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RPLC) |

|---|---|---|

| Stationary Phase | Polar (e.g., silica, amide, diol) | Non-polar (e.g., C18, C8) |

| Mobile Phase | High organic solvent concentration (e.g., >60% acetonitrile) with a small amount of aqueous buffer | High aqueous solvent concentration with an organic modifier |

| Analyte Elution | Increasing aqueous content increases elution strength | Increasing organic content increases elution strength |

| Retention of Polar Compounds | Strong retention | Weak or no retention |

| MS Sensitivity | Generally enhanced due to efficient solvent evaporation | Can be lower for highly aqueous mobile phases |

Chiral Chromatography for Enantiomeric Separation of Metabolites

Many pharmaceutical compounds are chiral, and their enantiomers can exhibit different pharmacological and toxicological properties. americanpharmaceuticalreview.comnih.gov Therefore, regulatory agencies often require the development of enantioselective analytical methods. wvu.edu Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the most widely used technique for the separation of enantiomers. americanpharmaceuticalreview.comnih.gov

The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. wvu.edu These complexes have different interaction energies, leading to different retention times. A wide variety of CSPs are commercially available, broadly classified based on the type of chiral selector, such as polysaccharide-based, protein-based, or cyclodextrin-based phases. nih.gov

For metabolites of chiral drugs, it is crucial to assess their stereochemical composition. An alternative to direct separation on a CSP is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column, like a C18 column. restek.com For instance, a method for the enantioselective analysis of bambuterol in human plasma utilized microwave-assisted chiral derivatization followed by ultra-high-performance liquid chromatography and tandem mass spectrometry (UHPLC-MS/MS). nih.gov

Table 2: Common Chiral Stationary Phases for Enantiomeric Separation

| CSP Type | Chiral Selector Example | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives | Broad applicability for a wide range of chiral compounds |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), cellulase | Separation of acidic and basic drugs |

| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin | Inclusion complexation for various molecules |

| Macrocyclic antibiotic-based | Teicoplanin, vancomycin | Amino acids, peptides, and other polar compounds |

Bioanalytical Method Validation for Deuterated Internal Standards

The use of stable isotope-labeled (SIL) internal standards, such as 1-Keto Bambuterol-d9, is highly recommended for quantitative bioanalysis using LC-MS/MS. kcasbio.comscispace.com A SIL internal standard has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience similar matrix effects and extraction recovery. kcasbio.com This allows for more accurate and precise quantification. However, the bioanalytical method must be rigorously validated to ensure its reliability.

Evaluation of Selectivity and Sensitivity (Lower Limit of Quantification, LLOQ)

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and co-administered drugs. tandfonline.com It is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard.

Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. tandfonline.com For a response to be considered acceptable at the LLOQ, it should be at least five times the response of a blank sample. tandfonline.com When using deuterated internal standards, it is also crucial to check for any contribution of the unlabeled analyte present as an impurity in the SIL-IS, which could interfere with the LLOQ measurement. tandfonline.com

Assessment of Accuracy, Precision, and Linearity Across Concentration Ranges

Accuracy refers to the closeness of the mean measured concentration to the nominal concentration, while precision describes the closeness of individual measurements. Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates.

Linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by constructing a calibration curve from a series of standards of known concentrations and evaluating it using a suitable regression model. The use of a deuterated internal standard generally improves the linearity and reproducibility of the assay. scispace.com

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ) |

| Linearity | The correlation coefficient (r²) should be ≥ 0.99 |

Sample Preparation Methodologies for Metabolite Analysis from Biological Samples

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. ijisrt.comnih.gov The choice of method depends on the physicochemical properties of the analyte, the nature of the biological matrix (e.g., plasma, urine, tissue), and the analytical technique being used. ijisrt.comalwsci.com

Common sample preparation techniques for metabolite analysis include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. ijisrt.com The supernatant containing the analyte is then collected for analysis. It is often used for polar metabolites.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (typically an aqueous and an organic phase). ijisrt.com It can provide a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent. nih.gov The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent. SPE offers high recovery and can significantly concentrate the sample. nih.gov

For untargeted metabolomics studies aiming to analyze a wide range of polar metabolites, a common extraction solvent is a mixture of acetonitrile, methanol, and water, often with a small amount of acid like formic acid to improve the ionization of certain compounds. nih.gov

Table 4: Overview of Sample Preparation Techniques for Metabolite Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation | Simple, fast, and inexpensive | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Cleaner extract than PPT, good for non-polar to moderately polar analytes | More time-consuming, requires larger solvent volumes |

| Solid-Phase Extraction (SPE) | Selective adsorption and elution | High selectivity and concentration factor, automation is possible | More expensive, requires method development |

Mechanistic and Enzymatic Investigations of 1 Keto Bambuterol Formation

Identification of Key Metabolic Enzymes Involved in Biotransformation of Bambuterol (B1223079)

The metabolism of bambuterol is primarily governed by two major classes of enzymes: cholinesterases and cytochrome P450 (CYP) enzymes. nih.gov

Butyrylcholinesterase (BChE): This enzyme, found predominantly in plasma and liver, is the main catalyst for the hydrolytic pathway of bambuterol metabolism. patsnap.comnih.gov Bambuterol, a biscarbamate prodrug, is hydrolyzed by BChE in a stepwise manner, first to an intermediate monocarbamate metabolite and subsequently to the active β2-adrenoceptor agonist, terbutaline (B1683087). mdpi.comresearchgate.net Bambuterol is noted as a remarkably selective and potent inhibitor of BChE. researchgate.net The efficiency of this hydrolysis can vary significantly among individuals due to genetic variations in the BChE enzyme. nih.gov

Cytochrome P450 (CYP) Enzymes: Alongside hydrolysis, bambuterol undergoes extensive oxidative metabolism, a process mediated by CYP enzymes located primarily in the liver. nih.govdrugbank.comresearchgate.net These enzymes are responsible for reactions such as hydroxylation and demethylation of the bambuterol molecule. researchgate.netnih.gov While the hydrolytic pathway is significant, the oxidative pathway is also crucial and may be quantitatively more important than previously thought, especially in individuals with low BChE activity. nih.gov It is through these oxidative reactions that precursors to 1-Keto Bambuterol are formed.

In Vitro Metabolic Studies Using Subcellular Fractions (e.g., Liver Microsomes) and Cell Culture Models

To investigate the specific mechanisms of bambuterol metabolism, researchers utilize various in vitro systems that replicate physiological conditions.

Liver Microsomes: Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and are a standard model for studying oxidative drug metabolism. scirp.org Studies using rat liver microsomes have been instrumental in identifying the oxidative metabolites of bambuterol. nih.govcapes.gov.br In these experiments, the incubation of bambuterol with rat liver microsomes led to the identification of six different metabolites formed through hydroxylation and demethylation reactions. nih.gov The use of an equimolar mixture of deuterated and non-deuterated bambuterol greatly aided the mass spectrometric identification of these metabolites. nih.gov

Cell Culture Models: More complex in vitro models, such as primary hepatocytes and various cell lines (e.g., HepG2), provide a more comprehensive view of metabolism by including both phase I (oxidation) and phase II (conjugation) enzymatic activities. scirp.org Three-dimensional (3D) cell cultures and organoid models are increasingly used as they more accurately represent the complex microenvironment of tissues in vivo, offering a more faithful recapitulation of tissue functions for drug discovery and metabolism studies. mdpi.comfrontiersin.org These systems allow for the investigation of the complete metabolic profile of bambuterol, including the formation of 1-Keto Bambuterol and subsequent conjugation reactions. Studies in human plasma have also been used to observe the formation of terbutaline from bambuterol. helsinki.fi

Elucidation of Oxidative Pathways Leading to Ketone Metabolite Formation

The formation of 1-Keto Bambuterol is a direct result of the oxidative metabolism of bambuterol. The chemical structure of bambuterol includes a secondary alcohol group on the ethylamine (B1201723) side chain, which is a target for oxidation.

The metabolic pathway leading to the ketone metabolite involves the following steps:

Initial Oxidation: Cytochrome P450 enzymes catalyze the oxidation of the secondary alcohol (-CH-OH) on the bambuterol molecule.

Ketone Formation: This oxidation reaction converts the secondary alcohol into a ketone group (C=O), resulting in the formation of 1-Keto Bambuterol. smolecule.com

Kinetic Analysis of Enzyme-Mediated Reactions and Substrate Specificity

Kinetic studies provide quantitative insight into the efficiency and specificity of the enzymes metabolizing bambuterol. Butyrylcholinesterase (BChE), in particular, has been studied for its interaction with bambuterol.

Bambuterol acts as a potent pseudo-substrate inhibitor of BChE, demonstrating high specificity for this enzyme compared to acetylcholinesterase (AChE). mdpi.com This specificity is attributed to differences in the structure of the choline-binding sites between the two enzymes. mdpi.com A study monitoring the BChE-catalyzed metabolism of bambuterol in human serum determined the kinetic parameters, which indicate a high affinity of the enzyme for its substrate. aphrc.org

Table 1: Kinetic Parameters of Butyrylcholinesterase with Bambuterol

| Parameter | Value | Description | Source |

|---|---|---|---|

| Vmax | 8.16 × 10⁻⁸ mol/min/ml | Maximum reaction velocity | aphrc.org |

| Km | 2.28 × 10⁻⁵ mol | Michaelis constant, indicating substrate concentration at half Vmax | aphrc.org |

This interactive table summarizes the kinetic constants for BChE-mediated bambuterol hydrolysis.

Furthermore, the hydrolysis of bambuterol by BChE is enantioselective, with the (R)-enantiomer being hydrolyzed approximately four times faster than the (S)-enantiomer. researchgate.net The affinity for bambuterol can also vary among different genetic variants of BChE. tandfonline.com

Comparative Metabolism Across In Vitro Models and Animal Species

Significant species differences exist in the metabolism of bambuterol, which is a critical consideration for preclinical drug development and the extrapolation of animal data to humans. europa.eu

Hydrolysis in Blood: In vitro studies using blood from various species have demonstrated large variations in the rate of bambuterol hydrolysis. For instance, blood from some human subjects was found to be 15 times more active in hydrolyzing bambuterol than blood from male rats. researchgate.net

Metabolism in Liver Microsomes: The capacity of liver microsomes to hydrolyze bambuterol also differs across species. Guinea pig liver microsomes exhibit the highest activity, followed by human liver microsomes, while rat liver microsomes show no hydrolytic activity. nih.gov This highlights the differential expression and activity of carboxylesterases and cholinesterases within the microsomal preparations of different species. nih.gov

Table 2: Comparative Hydrolytic Activity of Bambuterol in Different Species and Tissues

| Species | Tissue/Fraction | Relative Activity | Source |

|---|---|---|---|

| Guinea Pig | Liver Microsomes | High | nih.gov |

| Human | Liver Microsomes | Intermediate | nih.gov |

| Human | Blood | High (variable) | researchgate.net |

| Rat | Liver Microsomes | None | nih.gov |

| Rat | Blood | Low | researchgate.net |

| Dog | Blood | Intermediate | researchgate.net |

| Mouse | Blood | Intermediate | researchgate.net |

| Rabbit | Blood | Intermediate | researchgate.net |

This interactive table illustrates the species-dependent variations in the rate of bambuterol hydrolysis.

These observed differences underscore the importance of selecting appropriate animal models for toxicological and metabolic studies to ensure their relevance to human metabolism. europa.eu

Applications of 1 Keto Bambuterol D9 in Pharmacokinetic and Dispositional Research Methodologies

Utilization as an Internal Standard in Quantitative Bioanalytical Assays for Unlabeled Metabolites

In the realm of quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard (IS) is paramount for achieving accuracy and precision. cerilliant.comaptochem.com Deuterated compounds, such as 1-Keto Bambuterol-d9, are considered the gold standard for this purpose. aptochem.comclearsynth.com

The primary function of an internal standard is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. cerilliant.comscioninstruments.com By adding a known quantity of 1-Keto Bambuterol-d9 to each sample, researchers can normalize the signal of the unlabeled analyte, thereby correcting for potential matrix effects and ensuring robust and reliable quantification. clearsynth.com The ideal internal standard should co-elute with the analyte of interest and exhibit a similar ionization response and fragmentation pattern, but with a distinct mass-to-charge ratio to avoid interference. cerilliant.com The nine deuterium (B1214612) atoms in 1-Keto Bambuterol-d9 provide a significant mass shift, preventing isotopic crosstalk with the unlabeled metabolite. aptochem.com

A hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry (HILIC-UPLC-MS/MS) method was developed for the simultaneous determination of bambuterol (B1223079) and its two major metabolites, monocarbamate bambuterol and terbutaline (B1683087), in human plasma. researchgate.net This method, which utilized an internal standard, demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 10.00 pg/mL for each analyte. researchgate.net The use of an appropriate internal standard like 1-Keto Bambuterol-d9 is crucial for the success of such sensitive assays, which are essential for clinical pharmacokinetic studies. researchgate.net

Table 1: Key Characteristics of an Ideal Internal Standard for LC-MS/MS

| Characteristic | Rationale |

| Structural Similarity | Ensures similar behavior during extraction and chromatography. cerilliant.com |

| Co-elution | The internal standard should elute at or very near the same retention time as the analyte to experience similar matrix effects. aptochem.com |

| Mass Differentiation | Sufficient mass difference to prevent spectral overlap and interference. cerilliant.com |

| Isotopic Purity | High isotopic purity is necessary to avoid contribution to the analyte's signal. cerilliant.com |

| Stability | The internal standard must be stable throughout the analytical process. mdpi.com |

Design and Implementation of Tracer Studies for Metabolic Pathway Elucidation

Stable isotope-labeled compounds like 1-Keto Bambuterol-d9 are invaluable tools for elucidating metabolic pathways. smolecule.com By introducing the labeled compound into a biological system, researchers can trace its transformation into various metabolites. The distinct mass of the deuterated compound allows for its unambiguous identification and differentiation from endogenous molecules. smolecule.com

Studies on the metabolism of bambuterol have identified several key pathways, including hydrolysis, demethylation, oxygenation, glucuronidation, and sulfation. researchgate.net For instance, the oxidative metabolism of bambuterol in rat liver microsomes was investigated using an equimolar mixture of deuterium-labeled and unlabeled bambuterol. nih.gov This approach facilitated the identification of six metabolites formed through hydroxylation, demethylation, and hydrolytic reactions. nih.gov The use of the deuterated analog was instrumental in confirming the chemical structures of these metabolites.

Assessment of Metabolic Stability and Clearance In Vitro and Ex Vivo

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and oral bioavailability. kaly-cell.comif-pan.krakow.pl In vitro and ex vivo systems, such as liver microsomes, hepatocytes, and isolated perfused organs, are routinely used to assess metabolic stability. kaly-cell.comevotec.comnih.gov

In these assays, a test compound is incubated with the biological matrix, and its disappearance over time is monitored. wuxiapptec.com 1-Keto Bambuterol-d9 can be utilized in these systems to study the metabolic stability of the 1-keto metabolite itself. By quantifying the rate of its degradation, researchers can estimate its intrinsic clearance (CLint), a measure of the metabolic capacity of the system for that compound. if-pan.krakow.pl

For example, studies using isolated perfused guinea pig lungs have shown that bambuterol undergoes both oxidative and hydrolytic metabolism, with the formation of hydroxylated bambuterol and a monocarbamate derivative as the dominating metabolites. nih.gov Similar studies with 1-Keto Bambuterol-d9 could determine its susceptibility to metabolism in lung tissue and other organs.

Table 2: Common In Vitro and Ex Vivo Systems for Metabolic Stability Studies

| System | Description | Key Applications |

| Liver Microsomes | Subcellular fractions containing phase I drug-metabolizing enzymes (e.g., CYPs). evotec.com | High-throughput screening of metabolic stability, determination of intrinsic clearance for phase I metabolism. evotec.com |

| Hepatocytes | Intact liver cells containing both phase I and phase II enzymes. kaly-cell.com | Assessment of both phase I and phase II metabolism, prediction of hepatic clearance. kaly-cell.com |

| Isolated Perfused Organs | Intact organs (e.g., liver, lung) maintained outside the body. nih.gov | Investigation of organ-specific metabolism and clearance, study of drug uptake and distribution. nih.gov |

| S9 Fraction | A mixture of microsomal and cytosolic enzymes. admescope.com | Evaluation of both phase I and phase II metabolic pathways. admescope.com |

Methodological Aspects of Pharmacokinetic Modeling and Simulation for Metabolite Disposition

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. frontiersin.orgnih.gov These models integrate in vitro data with physiological and anatomical information to simulate the concentration-time profiles of compounds in various tissues and fluids. frontiersin.org

Consideration of Isotopic Exchange and Deuterium Label Stability in Biological Systems

A critical consideration when using deuterated compounds in metabolic studies is the stability of the deuterium label. mdpi.com In some cases, deuterium atoms can be lost through chemical or enzymatic reactions, a phenomenon known as isotopic exchange. nih.gov This can lead to an underestimation of the concentration of the labeled compound and its metabolites.

The position of the deuterium labels in 1-Keto Bambuterol-d9 is designed to be on a metabolically stable part of the molecule, minimizing the risk of isotopic exchange. The nine deuterium atoms are typically located on the tert-butyl group, which is generally not susceptible to enzymatic attack that would lead to the loss of deuterium. nih.gov However, it is still essential to experimentally verify the stability of the label under the specific conditions of the study. This can be achieved by analyzing the mass spectra of the compound and its metabolites to ensure that the expected number of deuterium atoms is retained. nih.gov

Studies have shown that while some level of deuterium label loss can occur, particularly in reactions involving keto-enol tautomerization, careful selection of the labeling position can mitigate this issue. nih.gov For quantitative accuracy, it is important to be aware of and, if necessary, correct for any potential label loss. nih.gov

Advanced Research Perspectives and Future Directions

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) with Isotopic Labeling Strategies

The convergence of "omics" technologies with stable isotope labeling, particularly using compounds like 1-Keto Bambuterol-d9, offers a powerful approach to comprehensively map metabolic networks. Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a biological system in response to the introduction of this deuterated compound. nih.govmdpi.com By tracing the d9-label, researchers can definitively identify downstream metabolites of 1-Keto Bambuterol (B1223079), distinguishing them from the endogenous metabolome. This strategy enables a holistic view of how the compound is processed, transformed, and eliminated. nih.gov

Proteomics, the study of the entire protein complement, can be used in parallel to identify the specific enzymes responsible for the metabolism of 1-Keto Bambuterol-d9. mdpi.com Changes in the expression or activity of metabolic enzymes, such as cytochrome P450s, upon exposure to the compound can be quantified. smolecule.com This integrated multi-omics approach provides a systems-level understanding, linking specific enzymatic functions to the generation of particular metabolite profiles and revealing the broader physiological impact. mdpi.comnih.gov

Table 1: Potential Omics-Based Research Approaches for 1-Keto Bambuterol-d9

| Omics Technology | Application to 1-Keto Bambuterol-d9 Research | Expected Insights |

| Metabolomics | Trace the metabolic fate of the d9-labeled compound in biological samples (e.g., plasma, urine). nih.gov | Identification of novel and known metabolites; quantitative flux analysis of metabolic pathways. |

| Proteomics | Identify protein-level changes in cells or tissues (e.g., liver microsomes) upon exposure. | Pinpointing specific enzymes (e.g., CYPs) involved in its biotransformation; understanding regulatory effects. smolecule.com |

| Transcriptomics | Analyze changes in gene expression of metabolic enzymes and transporters. | Understanding the regulatory mechanisms that govern the compound's metabolism at the genetic level. |

Computational and In Silico Approaches for Predicting Metabolism and Metabolite Fate

Computational, or in silico, models are becoming indispensable for predicting how drugs and their metabolites are processed in the body, offering a cost-effective and rapid screening method. nih.govbhsai.org For 1-Keto Bambuterol-d9, various computational tools can predict its metabolic fate. Site of Metabolism (SOM) prediction algorithms, such as SMARTCyp, can identify which parts of the molecule are most susceptible to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes. nih.govcambridgemedchemconsulting.com These predictions are based on factors like the reactivity of C-H bonds and the accessibility of the molecule to the enzyme's active site.

Furthermore, more advanced systems like Meteor can predict the likely metabolites formed from the parent compound. nih.gov These programs utilize extensive databases of known biotransformations to generate a list of potential metabolic products. bhsai.org By inputting the structure of 1-Keto Bambuterol-d9, these tools can simulate its metabolic profile, which can then be verified experimentally. This predictive power helps prioritize which metabolites to search for in biological samples and can guide the synthesis of authentic standards for confirmation. nih.govsimulations-plus.com

Table 2: In Silico Tools for Metabolism Prediction of 1-Keto Bambuterol-d9

| Computational Tool Type | Specific Application | Predicted Outcome for 1-Keto Bambuterol-d9 |

| Site of Metabolism (SOM) Prediction | Identify chemically labile points on the molecule. cambridgemedchemconsulting.com | Highlight atoms or bonds likely to be oxidized, reduced, or hydrolyzed by CYP enzymes. nih.gov |

| Metabolite Prediction Software | Generate structures of potential phase I and phase II metabolites. nih.gov | A ranked list of likely metabolic products for targeted analytical searches. |

| Molecular Docking | Simulate the binding of 1-Keto Bambuterol-d9 to the active sites of specific metabolic enzymes. nih.gov | Predict which CYP isoforms are most likely to metabolize the compound and the binding affinity. |

Development of Novel Analytical Tools for Enhanced Metabolite Profiling and Identification

The accurate detection and structural elucidation of metabolites require highly sensitive and specific analytical techniques. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone of modern metabolite identification. researchgate.netscience.gov For 1-Keto Bambuterol-d9, the development of novel analytical workflows can enhance the comprehensiveness of metabolite profiling. The unique isotopic pattern of the d9-label serves as a clear marker, allowing for sophisticated data filtering strategies to distinguish drug-related metabolites from background noise. smolecule.com

Future advancements could involve the use of ion mobility-mass spectrometry, which adds another dimension of separation based on the molecule's shape, helping to resolve isomeric metabolites that are indistinguishable by mass alone. Furthermore, creating comprehensive MS/MS spectral libraries, including data for 1-Keto Bambuterol-d9 and its predicted metabolites, will be crucial for rapid and confident identification in non-targeted screening approaches. sciex.comscience.gov

Strategic Use of Deuterated Metabolites in Preclinical Drug Development Research

The use of deuterated compounds, a strategy known as "deuterium switching," is a key area of modern drug development. nih.gov Deuteration can significantly alter the metabolic rate of a compound by strengthening the carbon-hydrogen bonds at sites of metabolic attack, an effect known as the kinetic isotope effect. bioscientia.de This can lead to a more favorable pharmacokinetic profile, such as increased drug exposure and a longer half-life. nih.govnih.gov

Studying 1-Keto Bambuterol-d9 provides a direct model for understanding these effects. By comparing the metabolism of deuterated and non-deuterated 1-Keto Bambuterol, researchers can quantify the impact of deuterium (B1214612) substitution on specific metabolic pathways. This knowledge is highly valuable in preclinical research, as it can inform the design of new drug candidates with improved metabolic stability and potentially reduced formation of toxic metabolites. bioscientia.denih.gov The success of approved deuterated drugs like deutetrabenazine highlights the therapeutic potential of this strategy. nih.gov

Opportunities for Mechanistic Insights into Drug-Drug and Drug-Metabolite Interactions Affecting 1-Keto Bambuterol Formation

Drug-drug interactions (DDIs) represent a significant concern in clinical practice, often arising from the inhibition or induction of metabolic enzymes. nih.gov The parent drug, Bambuterol, is known to have potential interactions with other drugs. drugbank.com 1-Keto Bambuterol-d9 can be used as a probe to investigate the mechanisms behind these interactions.

For instance, studies can be designed where 1-Keto Bambuterol-d9 is incubated with human liver microsomes in the presence of various other drugs known to be inhibitors or inducers of CYP enzymes. nih.gov By monitoring the rate of metabolism of the deuterated compound, researchers can precisely quantify the inhibitory or inductive potential of co-administered drugs. This approach can also be extended to investigate drug-metabolite interactions, where a metabolite of one drug affects the metabolism of another. nih.gov Understanding how the formation of 1-Keto Bambuterol is affected by other medications is crucial for predicting and avoiding adverse clinical outcomes. nih.govtexasimpaireddrivingtaskforce.org

Q & A

Q. How can researchers ensure compliance with safety regulations when using 1-Keto Bambuterol-d9 in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.